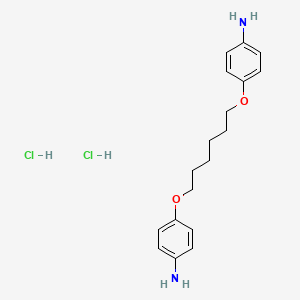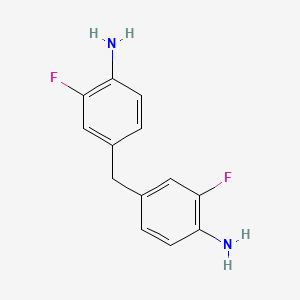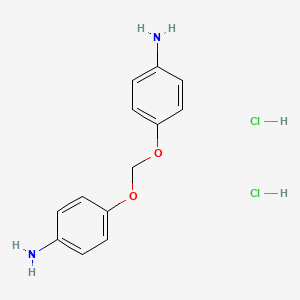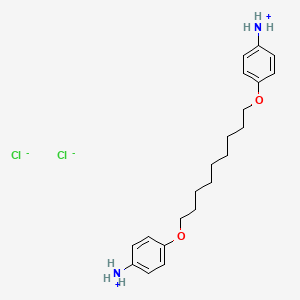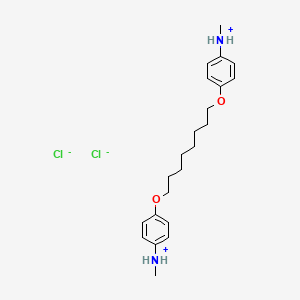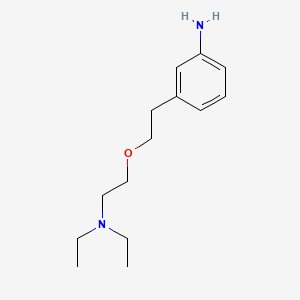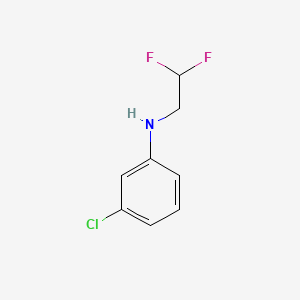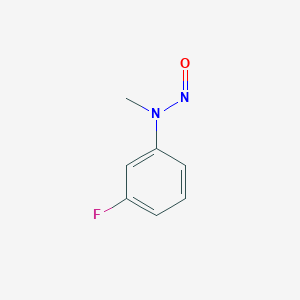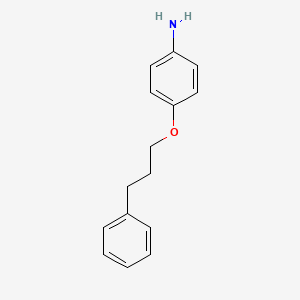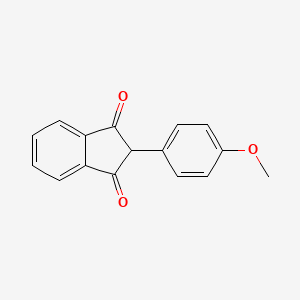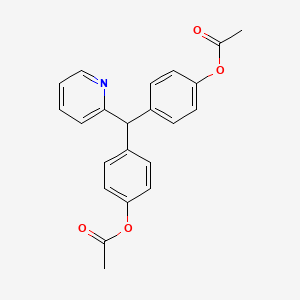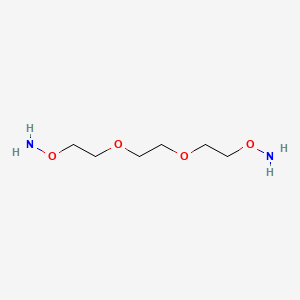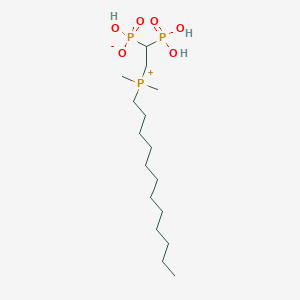
Bisphosphonate, 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BPH-742 is a synthetic organic compound known for its bioactive properties. It is classified as a bisphosphonate, which is a class of drugs that prevent the loss of bone density.
Preparation Methods
The synthesis of BPH-742 involves several steps. The compound is typically prepared through a series of chemical reactions that include the use of phosphonic acid derivatives. The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of BPH-742 .
Chemical Reactions Analysis
BPH-742 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of BPH-742, while substitution reactions may result in the formation of substituted bisphosphonates .
Scientific Research Applications
BPH-742 has been extensively studied for its applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry studies. In biology, BPH-742 has been investigated for its potential as an inhibitor of enzymes involved in bone resorption. In medicine, it is being explored for its potential use in the treatment of diseases such as osteoporosis and cancer. Additionally, BPH-742 has industrial applications, including its use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of BPH-742 involves its interaction with specific molecular targets. BPH-742 acts as an inhibitor of geranylgeranyl diphosphate synthase, an enzyme involved in the biosynthesis of isoprenoids. By inhibiting this enzyme, BPH-742 disrupts the production of essential biomolecules, leading to its therapeutic effects. The molecular pathways involved in this process include the inhibition of protein prenylation, which is crucial for the function of various cellular proteins .
Comparison with Similar Compounds
BPH-742 is unique compared to other bisphosphonates due to its specific molecular structure and mechanism of action. Similar compounds include alendronate, risedronate, and zoledronate, which are also bisphosphonates used in the treatment of bone-related diseases. BPH-742 has distinct properties that make it a valuable compound for research and therapeutic applications. Its ability to inhibit geranylgeranyl diphosphate synthase sets it apart from other bisphosphonates that primarily target different enzymes .
Properties
Molecular Formula |
C16H37O6P3 |
|---|---|
Molecular Weight |
418.38 g/mol |
IUPAC Name |
[2-[dodecyl(dimethyl)phosphaniumyl]-1-phosphonoethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C16H37O6P3/c1-4-5-6-7-8-9-10-11-12-13-14-23(2,3)15-16(24(17,18)19)25(20,21)22/h16H,4-15H2,1-3H3,(H3-,17,18,19,20,21,22) |
InChI Key |
QCMHKGWUOSRYCF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)[O-] |
Canonical SMILES |
CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BPH-742; BPH 742; BPH742. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


